2-Amino-6-chloro-3-formylchromone
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6-chloro-3-formylchromone are still under investigation. It has been found to exhibit cytotoxicity against hl-60 and nalm-6 leukemia cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes that result in cytotoxicity
Biochemical Pathways
The compound’s cytotoxic effects suggest that it may interfere with pathways essential for cell survival and proliferation
Pharmacokinetics
Its molecular weight (22361 g/mol) and solid form suggest that it may have good bioavailability . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily cytotoxic. It has been found to exhibit cytotoxicity against HL-60 and NALM-6 leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Biochemical Analysis
Biochemical Properties
2-Amino-6-chloro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff bases with primary amines, which can further interact with metal ions such as copper and zinc to form complexes . These interactions are crucial as they can influence the compound’s biological activity and potential therapeutic applications.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against leukemia cells . It can induce apoptosis by promoting the translocation of cytochrome c from the mitochondria to the cytosol, thereby activating the caspase cascade . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been reported to inhibit topoisomerase, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA breaks, ultimately triggering cell death. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to this compound has been associated with sustained cytotoxic effects, particularly in in vitro studies involving cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, thereby influencing its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-formylchromone typically involves the reaction of 6-chloro-3-formylchromone with ammonia or an amine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloro-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromone derivatives.
Scientific Research Applications
2-Amino-6-chloro-3-formylchromone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Comparison with Similar Compounds
Comparison: 2-Amino-6-chloro-3-formylchromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and has shown promising results in biological assays .
Properties
IUPAC Name |
2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVPLUXLQEQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351013 | |
Record name | 2-Amino-6-chloro-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-77-9 | |
Record name | 2-Amino-6-chloro-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloro-3-formylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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